2-(Propylamino)pyrimidin-5-OL
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Overview
Description
2-(Propylamino)pyrimidin-5-OL is a heterocyclic compound that belongs to the pyrimidine family. It is characterized by the presence of a pyrimidine ring substituted with a propylamino group at the second position and a hydroxyl group at the fifth position. This compound is typically a white or off-white crystalline solid and is commonly used as an intermediate in the synthesis of biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylamino)pyrimidin-5-OL can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyrimidine with propylamine under reflux conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The resulting product is then subjected to hydrolysis to introduce the hydroxyl group at the fifth position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Propylamino)pyrimidin-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the fifth position can be oxidized to form a ketone derivative.
Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.
Substitution: The amino group at the second position can participate in nucleophilic substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base
Major Products Formed
Oxidation: Formation of 2-(Propylamino)pyrimidin-5-one.
Reduction: Formation of 2-(Propylamino)dihydropyrimidin-5-OL.
Substitution: Formation of various substituted pyrimidine derivatives depending on the electrophile used
Scientific Research Applications
2-(Propylamino)pyrimidin-5-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-(Propylamino)pyrimidin-5-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The propylamino group can form hydrogen bonds or electrostatic interactions with the active site of the target, leading to inhibition or modulation of its activity. The hydroxyl group at the fifth position can also participate in hydrogen bonding, further stabilizing the interaction .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: Lacks the propylamino and hydroxyl groups, resulting in different chemical properties and biological activities.
2-(Methylamino)pyrimidin-5-OL: Contains a methylamino group instead of a propylamino group, leading to variations in reactivity and potency.
2-(Propylamino)pyrimidin-4-OL: The hydroxyl group is positioned at the fourth position, altering its chemical behavior and interactions .
Uniqueness
2-(Propylamino)pyrimidin-5-OL is unique due to the specific positioning of the propylamino and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(propylamino)pyrimidin-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-2-3-8-7-9-4-6(11)5-10-7/h4-5,11H,2-3H2,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMCCQYAHOQNQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=C(C=N1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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